molecular formula C25H14Br2O B2878167 2,7-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 198142-65-3

2,7-Dibromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2878167
CAS No.: 198142-65-3
M. Wt: 490.194
InChI Key: CYGGERDBQBUNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The field of advanced materials has seen a surge in the development of organic compounds for electronic and optoelectronic applications. Among these, derivatives of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) have emerged as a promising class of materials, offering a unique combination of thermal stability, desirable electronic properties, and processability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGGERDBQBUNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Dibromospiro Fluorene 9,9 Xanthene and Its Functionalized Derivatives

Historical Development of Synthetic Approaches to SFX Backbones

The synthesis of the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) framework was historically challenging, characterized by arduous, multi-step routes that often resulted in poor yields. 20.210.105arkat-usa.org These early methods significantly limited the widespread investigation and application of SFX-based materials, especially when compared to the more extensively studied spirobifluorene derivatives. 20.210.105

Initial strategies involved complex procedures with multiple stages. 20.210.105 For instance, one documented approach began with two different ortho-halobiaryls to construct the spiro core. 20.210.105 Another patented method utilized dichlorofluorene as a starting material. 20.210.105 The inherent difficulty and inefficiency of these synthetic pathways underscored the need for more practical and accessible methods to unlock the potential of this unique spiro system. The lack of a convenient and efficient synthetic route was a major bottleneck in the field for a considerable time. 20.210.105researchgate.net

Expedient One-Pot Synthesis of 2,7-Dibromospiro[fluorene-9,9'-xanthene]

A significant breakthrough in the synthesis of SFX compounds was the development of an efficient one-pot approach. 20.210.105acs.orgresearchgate.net This methodology revolutionized the production of the SFX core, making it more accessible for research and development by simplifying procedures and improving yields. acs.orgresearchgate.net

Condensation Reactions with Fluorenones and Brominated Phenols

The cornerstone of the one-pot synthesis is the acid-catalyzed condensation reaction between a substituted 9-fluorenone (B1672902) and a phenol (B47542) derivative. arkat-usa.orgacs.org To produce 2,7-Dibromospiro[fluorene-9,9'-xanthene], the reaction typically involves the condensation of 2,7-dibromo-9-fluorenone (B76252) with phenols or resorcinol (B1680541) to directly form the spiro framework. 20.210.105arkat-usa.org The reaction mechanism starts with the protonation of the fluorenone, which then engages in an electrophilic attack on the ortho or para position of the phenol molecule. acs.org This is followed by a subsequent reaction with a second phenol molecule, leading to cyclization and the formation of the final spiro[fluorene-9,9'-xanthene] structure. acs.org

Catalyst Systems and Reaction Optimization for Enhanced Yields

Various catalyst systems have been successfully employed to facilitate this condensation. Early one-pot methods utilized condensing reagents like a mixture of zinc chloride (ZnCl₂) and hydrochloric acid (HCl) or gaseous HCl at high temperatures. 20.210.105arkat-usa.org A notable advancement was the use of methanesulfonic acid (MeSO₃H) as both a catalyst and solvent. 20.210.105researchgate.net This approach proved to be an efficient and convenient route, producing the desired dibromo-substituted SFX with a high yield of 78%. 20.210.105

Research has shown that the reaction using MeSO₃H is a thermodynamically controlled process. 20.210.105 The yield of the final SFX product increases with longer reaction times, while a kinetic-controlled intermediate, 4,4'-(9-fluorenylidene)diphenol (FDPO), is observed at shorter reaction times. 20.210.105 Optimization of reaction conditions, such as temperature and duration, is crucial for maximizing the yield. For example, extending the reaction time from 6 hours to 24 hours can increase the yield of SFX from 40% to as high as 80%. 20.210.105 Other catalysts, such as p-toluenesulfonic acid, have also been used effectively. arkat-usa.org

Table 1: Comparison of Catalyst Systems for SFX Synthesis
Catalyst SystemStarting MaterialsKey FeaturesReported YieldReference
ZnCl₂/HCl2,7-dibromo-9-fluorenone, resorcinolEarly one-pot method, high temperatureNot specified 20.210.105arkat-usa.org
MeSO₃H (excess)Fluorenone/Phenol derivativesThermodynamically controlled, efficientUp to 80% 20.210.105
p-Toluenesulfonic acidFluorenones, resorcinolAlternative acidic catalystGood yields arkat-usa.org

Green Chemistry Principles in 2,7-Dibromospiro[fluorene-9,9'-xanthene] Synthesis

The development of one-pot syntheses for SFX derivatives aligns well with the principles of green chemistry. acs.orgresearchgate.net By consolidating multiple reaction steps into a single procedure, these methods reduce solvent usage, energy consumption, and waste generation. The use of inexpensive and readily available starting materials like phenol and 2-fluorenone further enhances the economic and environmental viability of the process. acs.org Efforts continue to develop syntheses that utilize environmentally benign catalysts and operate under mild reaction conditions, further advancing sustainable chemical manufacturing in this area. nih.gov

Strategies for Post-Bromination Functionalization of the Spiro[fluorene-9,9'-xanthene] Core

The bromine atoms at the 2 and 7 positions of the fluorene (B118485) moiety in 2,7-Dibromospiro[fluorene-9,9'-xanthene] are not merely structural elements; they are versatile chemical handles that allow for extensive post-synthesis functionalization. This capability enables the tailoring of the molecule's electronic and physical properties for specific applications.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

Among the most powerful and widely used methods for functionalizing the 2,7-dibromo-SFX core is the Suzuki-Miyaura cross-coupling reaction. 20.210.105xgm888.comuts.edu.au This palladium-catalyzed reaction forms new carbon-carbon bonds by coupling the brominated SFX core with a wide variety of aryl or heteroaryl boronic acids or their esters. xgm888.comresearchgate.net This versatility allows for the introduction of diverse functional groups, thereby fine-tuning the optoelectronic properties of the resulting materials. 20.210.105

This strategy has been instrumental in creating novel materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. acs.orgxgm888.com For example, Suzuki coupling has been used to synthesize blue-light-emitting materials by reacting bromo-SFX derivatives with fluorene-based diborolanes, achieving yields as high as 90%. 20.210.105 The reaction is also employed to create polymers, such as poly[spiro(fluorene-9,9'-xanthene)], for use in stable blue-light-emitting devices. acs.org The efficiency and broad scope of the Suzuki-Miyaura coupling make it an indispensable tool for developing complex, high-performance molecules based on the SFX scaffold. uts.edu.auresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling on SFX Core
SFX ReactantCoupling PartnerCatalyst SystemProduct TypeYieldReference
Monobromo-SFX2,7-bis-(4,4,5,5-tetramethyl- 20.210.105acs.orgscut.edu.cndioxaborolane-2-yl)-9,9-dioctylfluorenePd(PPh₃)₄/K₂CO₃Blue-light-emitting molecule90% 20.210.105
2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)]Corresponding diborolaneNot specifiedHomopolymer (PSFX)Not specified acs.org
2,7-dibromo-SFX derivativeDiketopyrrolopyrrole-boronic esterNot specifiedNon-fullerene acceptor (SFX1)Not specified uts.edu.au

Modified Ullmann Reactions for Amine Functionalization

The introduction of arylamine moieties into the SFX framework is a key strategy for developing hole-transporting materials (HTMs) for applications such as organic light-emitting diodes (OLEDs). The copper-catalyzed modified Ullmann reaction is a prominent method for achieving this C-N bond formation. researchgate.net This reaction allows for the coupling of brominated SFX derivatives with various diarylamines to create complex, star-burst type molecules.

These reactions are typically performed in the presence of a copper catalyst, a base, and a high-boiling point solvent. The choice of ligands for the copper catalyst and the reaction conditions are critical for achieving high yields. This methodology has been successfully employed to design and synthesize a series of hole-transporting molecules based on the spiro[fluorene-9,9′-xanthene] core, demonstrating its utility in creating functional materials for electronic devices. researchgate.net

Table 1: Representative Amine-Functionalized SFX Derivatives Synthesized via C-N Coupling Reactions This table is illustrative and based on the types of compounds described in the literature.

Starting MaterialAmine ReagentProductApplication
2,7-Dibromospiro[fluorene-9,9'-xanthene]Diphenylamine2,7-Bis(diphenylamino)spiro[fluorene-9,9'-xanthene]Hole-Transporting Material
3',6'-Dibromospiro[fluorene-9,9'-xanthene]N-(4-methoxyphenyl)-N-phenylamine3',6'-Bis(N-(4-methoxyphenyl)-N-phenylamino)spiro[fluorene-9,9'-xanthene]Hole-Transporting Material
Tetrabromospiro[fluorene-9,9'-xanthene]CarbazoleTetrakis(9H-carbazol-9-yl)spiro[fluorene-9,9'-xanthene]Host Material for PhOLEDs

Introduction of Alkoxy and Other Functional Groups at Specific Positions

The properties of the SFX core can be further tailored by introducing functional groups other than amines. Alkoxy groups, for instance, are often added to enhance solubility and influence the electronic energy levels of the molecule.

A common route to alkoxy-functionalized SFX involves a multi-step process. First, a dihydroxy-substituted SFX is synthesized. For example, 2,7-dibromospiro[fluorene-9,9′-(2′,7′-dihydroxy-xanthene)] can be prepared through the acid-catalyzed condensation of 2,7-dibromo-9-fluorenone with resorcinol. scut.edu.cn The resulting hydroxyl groups on the xanthene moiety can then be converted to alkoxy groups via a standard Williamson ether synthesis, reacting the diol with an appropriate alkyl halide in the presence of a base.

Beyond alkoxy groups, a vast array of other functionalities has been introduced using modern cross-coupling reactions. The Suzuki cross-coupling reaction, catalyzed by palladium complexes, is particularly versatile for forming new carbon-carbon bonds. This method has been used to attach various aryl and heteroaryl groups, such as diketopyrrolopyrrole and dithiafulvenyl units, to the brominated positions of the SFX core. nih.gov These modifications are instrumental in developing novel materials for applications ranging from organic photovoltaics to sensors.

Control over Regioselectivity in Multi-Brominated SFX Derivatives

When multiple bromine atoms are present on the SFX scaffold, controlling the specific position of functionalization—regioselectivity—is essential for creating well-defined molecular architectures. Research has demonstrated that a high degree of regiochemical control is achievable, allowing for the synthesis of specific isomers.

This control is often dictated by the synthetic route chosen for the SFX core itself. For instance, functionalization can be directed specifically to the fluorene moiety or the xanthene moiety by using pre-functionalized precursors.

Functionalization of the Fluorene Unit: Starting with 2,7-dibromo-9-fluorenone and condensing it with an unsubstituted phenol or resorcinol derivative will yield an SFX molecule where the bromine atoms are located exclusively at the 2- and 7-positions of the fluorene ring. Subsequent reactions, like Suzuki or Ullmann couplings, will then occur at these positions.

Functionalization of the Xanthene Unit: Conversely, starting with an unsubstituted 9-fluorenone and condensing it with a brominated phenol derivative, such as 4-bromoresorcinol, will place the bromine atoms on the xanthene ring, for example, at the 3' and 6' positions.

Furthermore, even on a polybrominated scaffold, differences in the electronic environment and steric hindrance of the C-Br bonds can lead to selective reactions. For example, studies on the functionalization of a tetrabrominated SFX core have resulted in molecules with distinct substitution patterns, such as dithiafulvenyl units attached at the 2,2',7,7'- positions or the 2,3',6,'7- positions. nih.gov The ability to synthesize these different isomers highlights the sophisticated level of control that can be exerted over the functionalization process, enabling the precise design of molecules with desired properties. nih.gov

Theoretical and Computational Investigations of 2,7 Dibromospiro Fluorene 9,9 Xanthene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) based molecules. These methods provide a detailed picture of the molecular orbitals and energy levels that govern their optoelectronic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electron-donating and electron-accepting capabilities of a material, respectively. The energy gap between the HOMO and LUMO is a critical parameter that influences the optical and electronic properties of the molecule.

For SFX derivatives, DFT calculations have shown that the distribution of HOMO and LUMO densities can be distinctly segregated. researchgate.net For instance, in a derivative functionalized with diketopyrrolopyrrole units (SFX1), the LUMO density was found to be evenly distributed over the entire molecular backbone, a characteristic common in high-performing non-fullerene acceptors. researchgate.net

The substitution pattern on the SFX core significantly impacts the HOMO and LUMO energy levels. By introducing different electron-donating or electron-withdrawing groups at various positions, these energy levels can be precisely tuned. For example, fluorination of aniline (B41778) units attached to the SFX core has been shown to lower the HOMO levels, which is beneficial for matching the energy levels in perovskite solar cells for efficient hole extraction and transport. mdpi.com Similarly, attaching imidazole-derived moieties to the 2 and 7 positions of the SFX core allows for the synthesis of materials with strong deep-blue emission. The specific electronic properties are directly related to the HOMO/LUMO levels calculated via DFT.

Interactive Data Table: Calculated HOMO/LUMO Levels of Selected SFX Derivatives Below is a sortable table summarizing the calculated energy levels for various derivatives based on the spiro[fluorene-9,9'-xanthene] core.

Compound NameFunctional GroupsCalculated HOMO (eV)Calculated LUMO (eV)Energy Gap (eV)
m-SFX-mF meta-Fluoroaniline at 3',6' positions-4.20--
m-SFX-oF ortho-Fluoroaniline at 3',6' positions-4.32--
p-SFX-mF meta-Fluoroaniline at 2,7 positions-4.19--
p-SFX-oF ortho-Fluoroaniline at 2,7 positions-4.37--
SFX1 Diketopyrrolopyrrole--~2.0

Note: Data is compiled from various studies and computational methods may differ. researchgate.netmdpi.com

The spiro[fluorene-9,9'-xanthene] core has a unique three-dimensional and non-planar structure. The fluorene (B118485) and xanthene moieties are connected by a single spiro-carbon atom, forcing them into a nearly orthogonal arrangement. researchgate.net Computational studies and single-crystal X-ray diffraction have confirmed this conformation, revealing dihedral or twist angles between the fluorene and xanthene planes of approximately 87.5° to 90°. mdpi.comacs.org

This rigid, perpendicular structure provides several advantages:

It prevents strong intermolecular π-π stacking and aggregation, which often leads to fluorescence quenching in planar molecules. acs.org

It enhances the solubility of the compounds in common organic solvents, which is crucial for solution-based processing of electronic devices. acs.org

It contributes to the high thermal and morphological stability of thin films made from these materials. researchgate.net

This specific arrangement gives rise to a phenomenon known as spiro-conjugation, where electronic communication can occur between the two orthogonal π-systems through the central spiro-atom. researchgate.netacs.org This through-space interaction, though weaker than traditional π-conjugation in planar systems, influences the electronic properties of the molecule and is a key feature of spiro-annulated compounds. acs.org DFT calculations are essential for understanding the extent of this electronic coupling and its effect on the frontier molecular orbitals.

The charge transport efficiency of an organic material is closely related to its reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule when it gains or loses an electron. A smaller reorganization energy generally corresponds to a faster charge transfer rate, as predicted by Marcus theory.

Computational studies on SFX derivatives have been used to calculate both the hole reorganization energy (λh) and the electron reorganization energy (λe). uu.nlwhiterose.ac.uk For materials designed for use as hole-transporting layers (HTLs) in devices like perovskite solar cells, a low λh is highly desirable. Theoretical calculations for various amino acid and imidazole-sulfonylurea derivatives of SFX have shown that the hole reorganization energies are significantly smaller than their corresponding electron reorganization energies. uu.nlwhiterose.ac.uk This finding computationally validates their suitability as hole-transporting materials over electron-transporting materials. whiterose.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of a larger ensemble of molecules over time. These simulations can provide insights into the conformational flexibility, molecular packing in the solid state, and the nature of intermolecular interactions. However, based on available literature, there is limited specific research focused on molecular dynamics simulations for 2,7-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives. This area remains a potential field for future investigation to better understand bulk material properties and morphology.

Rational Design Principles for Structure-Property Relationship Tuning

A key advantage of the spiro[fluorene-9,9'-xanthene] framework is its versatility for chemical modification, which allows for the rational design of materials with tailored properties. rsc.org Computational studies are integral to this design process, establishing clear structure-property relationships.

The core principle involves the strategic placement of functional groups on the SFX backbone to modulate its electronic and physical characteristics. For example, attaching electron-donating triphenylamine (B166846) moieties can raise the HOMO level, facilitating hole injection from the anode in organic light-emitting diodes (OLEDs). researchgate.net Conversely, introducing electron-withdrawing cyano groups can lower the LUMO level, making the derivative a better electron acceptor. researchgate.net

Computational modeling guides this process by predicting the outcome of such modifications. Researchers can:

Tune HOMO/LUMO Levels: As discussed in section 3.1.1, DFT calculations predict how different substituents will alter the frontier orbital energies to achieve better energy-level alignment in a device. mdpi.com

Enhance Charge Transport: By calculating reorganization energies, promising candidates for high-mobility materials can be identified. uu.nl

Engineer Optical Properties: TD-DFT can be used to design molecules that absorb and emit light at specific wavelengths, for example, to achieve deep-blue emission for displays. rsc.org

Improve Stability and Solubility: The bulky and three-dimensional nature of the SFX core itself is a design choice that enhances stability and processability. researchgate.net Further functionalization can fine-tune these properties.

This synergy between computational prediction and experimental synthesis accelerates the discovery of new, high-performance materials based on the 2,7-Dibromospiro[fluorene-9,9'-xanthene] scaffold for a wide range of optoelectronic applications. rsc.org

Advanced Materials Applications of 2,7 Dibromospiro Fluorene 9,9 Xanthene

Organic Electronics and Optoelectronics

2,7-Dibromospiro[fluorene-9,9'-xanthene] serves as a crucial precursor in the development of high-performance organic electronic and optoelectronic materials. chemimpex.com Its derivatives have demonstrated significant potential in Organic Light-Emitting Diodes (OLEDs) and solar cells, including Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs). chemimpex.comrsc.org The spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core imparts desirable properties such as high thermal stability, good solubility, and the ability to form stable amorphous films, which are critical for device performance and longevity. 20.210.105acs.org

The SFX scaffold, derived from 2,7-Dibromospiro[fluorene-9,9'-xanthene], is integral to the design of various components within OLEDs, including host materials and light-emitting polymers. acs.orgresearchgate.net Its rigid structure helps to prevent aggregation-caused quenching, leading to enhanced emission efficiency in the solid state. acs.org

Derivatives of SFX are widely explored as host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net These hosts are designed to facilitate efficient energy transfer to phosphorescent dopants. For instance, carbazole-substituted SFX derivatives have been synthesized and shown to be excellent hosts for PhOLEDs. researchgate.net A host material, SFX-PF, which does not possess conventional charge-transporting units, has been developed for efficient green and blue PhOLEDs. researchgate.net The resulting devices exhibited low turn-on voltages and high efficiencies, demonstrating the potential of the SFX core in creating effective host materials. researchgate.net

Table 1: Performance of PhOLEDs using SFX-based Host Materials

Device Color Host Material Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) Turn-on Voltage (V)
Green SFX-PF 47.9 45.4 13.2 3.0
Blue SFX-PF 12.8 11.3 7.5 2.8

Data sourced from a 2025 study on SFX-based host materials. researchgate.net

2,7-Dibromospiro[fluorene-9,9'-xanthene] is a key monomer for the synthesis of blue light-emitting polymers. acs.org Through Suzuki coupling polymerization, a fluorene-based homopolymer, Poly[spiro(fluorene-9,9'-xanthene)] (PSFX), has been created. acs.org The incorporation of the spiroxanthene group on the C-9 position of the fluorene (B118485) unit results in a polymer with a high glass transition temperature and good thermal stability. acs.org Crucially, PSFX exhibits stable, deep-blue emission in the solid state. acs.org OLED devices using PSFX as the emitting layer have demonstrated efficient and stable blue emission with high color purity. acs.org

Table 2: Performance of a Blue-Emitting OLED with PSFX Emitting Layer

Parameter Value
Turn-on Voltage 6 V
Maximum External Quantum Efficiency 1.74% ph/el
CIE Color Coordinates (at 10³ cd/m²) (0.15, 0.07)
Efficiency at 10³ cd/m² 1.33% ph/el

Data from the initial development of PSFX-based OLEDs. acs.org

In the field of solar energy conversion, derivatives of 2,7-Dibromospiro[fluorene-9,9'-xanthene] have emerged as highly effective Hole-Transporting Materials (HTMs). rsc.orgrsc.org HTMs are a critical component in both OPVs and PSCs, responsible for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. whiterose.ac.uk

The SFX framework has been used to design and synthesize a variety of HTMs. rsc.orgrsc.org These materials often outperform the commonly used HTM, Spiro-OMeTAD, in terms of performance and can be synthesized more cost-effectively. rsc.org For example, an SFX-based HTM termed X60 was developed through a simple two-step synthesis and demonstrated high power conversion efficiencies (PCEs) in both solid-state dye-sensitized solar cells and perovskite solar cells. rsc.org The molecular engineering of the SFX core allows for the fine-tuning of the material's energy levels to better align with the perovskite layer, facilitating efficient hole extraction. whiterose.ac.ukresearchgate.net

Table 3: Performance of Solar Cells with SFX-based HTM (X60)

Solar Cell Type HTM Power Conversion Efficiency (PCE)
Perovskite Solar Cell (PSC) X60 19.84%
Solid-State Dye-Sensitized Solar Cell (ssDSC) X60 7.30%

Performance data for the low-cost HTM X60. rsc.org

Further research has focused on modifying the SFX core to create dopant-free HTMs, which simplifies device fabrication and can improve long-term stability. rsc.org The introduction of different functional groups onto the SFX backbone allows for the optimization of charge transport properties and conductivity. rsc.org These studies highlight the versatility of the 2,7-Dibromospiro[fluorene-9,9'-xanthene] building block in developing next-generation materials for efficient and stable solar cells. rsc.orgresearchgate.net

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Impact of Functionalization on Hole Mobility and Charge Extraction

The performance of organic electronic devices, particularly perovskite solar cells (PSCs), is critically dependent on the efficiency of the hole transporting material (HTM) in extracting and transporting charge carriers. The functionalization of the 2,7-Dibromospiro[fluorene-9,9'-xanthene] core is a key strategy to optimize these properties.

Research has shown that both the nature of the appended functional groups and their substitution positions on the SFX core significantly influence the resulting HTM's hole mobility and charge extraction capabilities. For instance, four spiro[fluorene-9,9′-xanthene]-based HTMs functionalized with different four-armed arylamine moieties exhibited hole mobilities ranging from 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹ after doping. rsc.org The strategic placement of these moieties allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) energy levels, which is crucial for efficient hole extraction from the perovskite layer. rsc.orguu.nl

Derivatives functionalized with dithiafulvenyl units have also been synthesized, and studies revealed that the hole mobility was significantly influenced by the positions of these functional groups. nih.gov This highlights the importance of isomeric purity and precise synthetic control in tailoring the charge transport properties. Similarly, substituting the SFX core with dimethoxyphenylnaphthylamine subunits has been shown to enhance conductivity by extending the π-conjugated structure of the molecule.

The introduction of imidazole-sulfonylurea derivatives onto the SFX core has been theoretically shown to yield materials with remarkably high hole mobilities, calculated to be in the range of 0.469 to 13.748 cm²V⁻¹s⁻¹, which are several orders of magnitude higher than that of the benchmark HTM, Spiro-OMeTAD. uu.nl This demonstrates the vast potential for improving charge transport through targeted functionalization.

Table 1: Impact of Functionalization on the Properties of SFX-based Hole Transporting Materials

Derivative Name Functional Group/Modification Measured/Calculated Hole Mobility (cm² V⁻¹ s⁻¹) Key Finding
mp-SFX-2PA Four-armed arylamine moieties 2.2 to 15 × 10⁻⁵ (doped) Substitution position affects HOMO level and mobility. rsc.org
SFX-DTF1 Dithiafulvenyl units at 2,2',7,7'- positions Not specified Functionalization position significantly influences hole mobility. nih.gov
Undoped HTMs and Device Stability

A significant drawback of many high-performance HTMs, including the widely used Spiro-OMeTAD, is the need for chemical dopants to enhance their conductivity and hole mobility. These dopants, often hygroscopic, can accelerate the degradation of the perovskite layer, thereby compromising the long-term stability of the solar cell. researchgate.net The development of efficient dopant-free (or undoped) HTMs is therefore a critical area of research.

Derivatives of 2,7-Dibromospiro[fluorene-9,9'-xanthene] have emerged as promising candidates for undoped HTMs. For example, a device utilizing the dithiafulvenyl-functionalized SFX-DTF1 as an HTM exhibited a power conversion efficiency (PCE) of 10.67% without the use of any p-type dopants, along with good air stability. nih.gov

Further research into SFX-based HTMs functionalized with N-hexylcarbazole (XC2-H) has demonstrated exceptional long-term stability. Devices using XC2-H as the HTM retained approximately 90% of their initial PCE after 720 hours of storage in air (30–40% humidity) without encapsulation. elsevierpure.com This significantly surpasses the stability of devices based on doped Spiro-OMeTAD, which retained only 55% of their initial efficiency under the same conditions. elsevierpure.com The enhanced stability of the XC2-H device is attributed to the highly hydrophobic nature of the HTM and the formation of a compact, smooth film that better protects the underlying perovskite layer. elsevierpure.com

Table 2: Stability of Perovskite Solar Cells with Undoped SFX-based HTMs

HTM Doping Status Stability Metric Reference Spiro-OMeTAD Stability
mp-SFX-2PA Doped Retained 90% of initial PCE after 2000 hours in ambient air. Retained only 28% of initial PCE. rsc.org
XC2-H Undoped Retained ~90% of initial PCE after 720 hours in air (30-40% humidity). Retained 55% of initial PCE. elsevierpure.comnih.gov
Cost-Effectiveness of SFX-based HTMs as Alternatives to Spiro-OMeTAD

The high cost of the benchmark HTM, Spiro-OMeTAD, is a significant barrier to the commercialization of perovskite solar cell technology. researchgate.netrsc.org The complex, multi-step synthesis and purification required for Spiro-OMeTAD contribute to its high price. researchgate.net The spiro[fluorene-9,9'-xanthene] (SFX) core, from which 2,7-Dibromospiro[fluorene-9,9'-xanthene] is derived, offers a significant cost advantage due to its facile, often one-pot, synthesis from readily available starting materials. acs.orgnih.gov

This simpler synthetic route translates into a dramatically lower production cost for SFX-based HTMs. Studies have estimated that the synthesis cost of various SFX derivatives is significantly lower than that of Spiro-OMeTAD. For example, the HTM known as X60, an SFX derivative, has been produced at a substantially lower cost than Spiro-OMeTAD while achieving a remarkable PCE of 19.84% in perovskite solar cells. rsc.orgresearchgate.net Other analyses have reported that the cost of materials for the SFX core is about $1 per gram, compared to $35 to $44 per gram for the spirobifluorene core of Spiro-OMeTAD. This leads to a final material cost for an SFX-based HTM that can be more than five times lower than Spiro-OMeTAD. researchgate.net The development of these low-cost, high-performance SFX-based HTMs is a critical step towards the large-scale industrial production of perovskite solar cells. elsevierpure.comrsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. nih.gov While the development of novel organic semiconductors is crucial for advancing OFET technology, the application of 2,7-Dibromospiro[fluorene-9,9'-xanthene] or its direct derivatives in this specific area is not widely documented in the reviewed scientific literature. The broader class of spiro-compounds, such as spirobifluorene derivatives, have been investigated for their potential in OFETs due to their defined structure and good charge transport properties. ntu.edu.tw However, specific research focusing on SFX-based materials for OFET channels is not prominent.

Luminescent Materials with Aggregation-Induced Emission (AIE) and Mechanochromism

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their light emission is reduced or extinguished in the solid state or in aggregates. rsc.org Materials exhibiting aggregation-induced emission (AIE) overcome this limitation, becoming more emissive in the aggregated state. rsc.orgnih.gov This property is highly desirable for applications in solid-state lighting and sensors.

Researchers have successfully incorporated the spiro[fluorene-9,9'-xanthene] core, derived from 2,7-Dibromospiro[fluorene-9,9'-xanthene], to create novel multifunctional luminescent materials. A donor-π-acceptor-π-donor molecule, SP-TH, was designed using a 2,7-disubstituted SFX core. rsc.org This material demonstrated typical AIE characteristics, being weakly emissive in dilute solutions but showing enhanced fluorescence in aggregates. rsc.org

Furthermore, SP-TH exhibited mechanochromism, a change in color in response to mechanical stimuli like grinding. rsc.org The pristine material showed a yellowish-green emission, which underwent a hypsochromic shift (a shift to a shorter wavelength) to bluish-green upon grinding. rsc.org This reversible color change is attributed to the transition between crystalline and amorphous states. In another study, a 3D luminophore based on an acridine-functionalized SFX core also displayed AIE activity and a mechanoresponsive luminescence "turn-on" behavior, where a weakly emissive solid becomes highly luminescent after grinding. rsc.org These properties make SFX-based materials highly attractive for applications in anti-counterfeiting technologies, information encryption, and optical sensors. rsc.org

Fluorescent Probes and Biological Imaging Applications

The fluorene and spiro-xanthene structures are known components in the design of fluorescent probes for biological imaging due to their high fluorescence quantum yields and photostability. chemimpex.comchemimpex.comnih.govmdpi.com These probes are essential tools for visualizing and tracking cellular processes with high sensitivity and specificity. chemimpex.comnih.gov

2,7-Dibromospiro[fluorene-9,9'-xanthene] serves as a versatile precursor for such advanced materials. chemimpex.com Its unique spiro structure can be leveraged to create probes for various bioimaging applications. chemimpex.comchemimpex.com The bromine atoms provide convenient handles for chemical modification, allowing for the attachment of specific targeting groups or environmentally sensitive moieties. While detailed studies on the direct use of 2,7-Dibromospiro[fluorene-9,9'-xanthene] itself as a probe are not extensively reported, its role as a key building block is clear. The broader family of fluorene-based probes has been successfully used in two-photon fluorescence microscopy, a powerful technique for live-cell imaging. nih.gov

Development of Advanced Materials for Sensors and Energy Storage Systems

The unique structural and electronic properties of 2,7-Dibromospiro[fluorene-9,9'-xanthene] make it a promising candidate for the development of advanced materials for sensors and energy storage systems. chemimpex.com Its rigid spiro architecture and the ability to undergo chemical modification allow for the creation of materials with tailored optical and electrochemical properties. chemimpex.com

The mechanochromic and AIE properties of SFX derivatives, as discussed previously, have direct implications for the development of mechanical stress sensors and optical sensors. rsc.org While the application of 2,7-Dibromospiro[fluorene-9,9'-xanthene] derivatives in energy storage is a less explored area, their inherent stability and electrochemical activity suggest potential utility. The stable molecular framework could be beneficial in designing robust materials for batteries or supercapacitors, although specific research in this domain is still emerging.

Polymer Chemistry and Macromolecular Architectures Incorporating 2,7 Dibromospiro Fluorene 9,9 Xanthene

Synthesis of Poly[spiro(fluorene-9,9'-xanthene)] (PSFX) Homopolymers and Copolymers

The synthesis of polymers incorporating the spiro[fluorene-9,9'-xanthene] (B3069175) unit is most commonly achieved through metal-catalyzed cross-coupling reactions. The bromine atoms at the 2 and 7 positions of the fluorene (B118485) unit serve as reactive sites for polymerization.

Homopolymers: The homopolymer, Poly[spiro(fluorene-9,9'-xanthene)] (PSFX), is typically synthesized via Suzuki coupling polymerization. acs.org This process involves the reaction of a diboronic acid or diboronate ester derivative of spiro[fluorene-9,9'-xanthene] with the 2,7-dibromospiro[fluorene-9,9'-xanthene] monomer in the presence of a palladium catalyst. acs.orgxgm888.com For instance, a fluorene-based homopolymer containing a spiroxanthene group at the C-9 position of each fluorene repeating unit was successfully created by polymerizing 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)] with its corresponding diborolane through Suzuki coupling. acs.org

Copolymers: Copolymers are created by reacting the 2,7-dibromospiro[fluorene-9,9'-xanthene] monomer with other, structurally different, comonomers. This approach allows for the fine-tuning of the resulting polymer's properties. Various copolymerization techniques have been employed:

Suzuki Copolymerization: Similar to homopolymer synthesis, this method involves reacting the dibromo-SFX monomer with a different diboronic acid/ester comonomer, or reacting a boronic acid/ester functionalized SFX monomer with a different dihalogenated comonomer. This is a versatile method for creating a wide range of conjugated copolymers.

Polycondensation: SFX-containing copolymers can also be synthesized through polycondensation reactions. For example, a new diamine monomer, 2′,7′-bis-[2″-trifluoromethyl 4″-( -aminophenyl)phenoxy]-spiro[fluorene-9,9′-xanthene], was used to synthesize a series of polyamides with high molecular weights. researchgate.net In another instance, a bis(catechol) containing SFX was reacted with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) to obtain copolymers of intrinsic microporosity (PIMs).

These synthetic strategies enable the creation of diverse macromolecular architectures, from simple linear homopolymers to complex copolymers with tailored functionalities.

Functionalization of Polymer Backbones via Bromine Sites

The bromine atoms on the 2,7-dibromospiro[fluorene-9,9'-xanthene] monomer are fundamental to the polymerization process itself, serving as the primary reactive handles for chain growth. In polymerization reactions like the Suzuki coupling, these C-Br bonds are the sites of C-C bond formation, which extends the polymer backbone. acs.orgresearchgate.net

Rather than functionalizing a pre-existing polymer (post-polymerization modification), the common strategy involves the synthesis of functionalized SFX monomers first, which are then polymerized. This "monomer-first" approach provides precise control over the placement and type of functional group within the final polymer. For example, researchers have functionalized the SFX core with diketopyrrolopyrrole units via a Suzuki cross-coupling reaction to create a new, three-dimensional non-fullerene acceptor molecule, which can then be used to build specialized polymers. researchgate.netresearchgate.net This method ensures that the functional units are integral parts of the monomer building block before the polymer chain is constructed.

Therefore, the "functionalization via bromine sites" is primarily a description of the polymerization mechanism that builds the polymer backbone, rather than a method for altering the polymer after its formation.

Impact of Spiro-Xanthene Moieties on Polymer Thermal and Morphological Stability

The incorporation of the spiro[fluorene-9,9'-xanthene] moiety into a polymer backbone has a profound and positive impact on the material's thermal and morphological stability. acs.orgacs.org This is a direct result of the compound's unique three-dimensional and rigid molecular structure.

The central sp³-hybridized carbon atom links the fluorene and xanthene units in a perpendicular orientation. acs.org This spiro-linkage creates a bulky, non-planar structure that introduces significant steric hindrance. This has several key consequences for the polymer's properties:

Inhibition of Crystallization: The rigid, contorted shape disrupts regular chain packing, effectively preventing crystallization and promoting an amorphous morphology in the solid state. This amorphous nature is crucial for creating uniform, high-quality thin films required for many optoelectronic devices. acs.org

Increased Glass Transition Temperature (Tg): The rigidity of the spiro unit severely restricts the rotational freedom of the polymer backbone. This leads to a significantly higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Polymers containing SFX units have been reported with high Tg values, often in the range of 273–289 °C for polyamides. researchgate.net The PSFX homopolymer also possesses a high glass transition temperature. acs.org

Enhanced Thermal Stability: The inherent stability of the aromatic fluorene and xanthene rings, combined with the rigid spiro-center, results in polymers with excellent thermal stability. Thermogravimetric analysis (TGA) has shown that SFX-containing polymers can be stable at very high temperatures. For example, certain polyamides exhibit 10% weight loss at temperatures up to 483 °C in air and 519 °C in nitrogen. researchgate.net This stability is critical for device longevity and operation under thermal stress. acs.org20.210.105

The table below summarizes the thermal properties of representative polymers incorporating the SFX moiety.

Polymer TypeTg (°C)Decomposition Temperature (Td, 10% loss)Source
PSFX HomopolymerHighGood thermal stability acs.org
SFX-Polyamides273-289up to 519°C (in N₂) researchgate.net

These properties make SFX-based polymers highly attractive for applications that demand robust materials capable of withstanding high temperatures and maintaining their structural integrity over time.

Tunable Optoelectronic Properties in SFX-Based Conjugated Polymers

Polymers based on 2,7-dibromospiro[fluorene-9,9'-xanthene] are particularly noted for their applications in optoelectronics, largely due to their tunable electronic properties and high photoluminescence efficiency.

The PSFX homopolymer is known for its efficient and stable blue emission in the solid state, making it a candidate for organic light-emitting diodes (OLEDs). acs.org A device using PSFX as the emitting layer demonstrated deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.07). acs.org

The true versatility of the SFX platform lies in the ability to tune its optoelectronic properties through molecular design, primarily by creating copolymers or by modifying the monomer unit. ucl.ac.uk This tuning allows for precise control over the polymer's energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn determines the material's absorption and emission colors, as well as its charge transport characteristics.

Methods for tuning these properties include:

Monomer Modification: Attaching different functional groups to the SFX core can systematically adjust the energy levels. For example, substituting the SFX core with dimethoxyphenylnaphthylamine subunits was shown to enhance conductivity and charge transport properties by expanding the π-conjugated structure. rsc.org In another study, modifying SFX with various 9-arylfluorene substitutes allowed for the fine-tuning of the frontier molecular orbital energy levels without significantly affecting the material's high triplet energy, a crucial factor for host materials in phosphorescent OLEDs (PhOLEDs). rsc.org

The table below provides examples of how molecular modification of SFX-based materials can tune their properties for specific applications.

MaterialModification StrategyTuned PropertyApplicationSource
SFX/9-arylfluorene hybridsVarying electronegativity and position of arylfluorene substitutesFine-tuning of HOMO/LUMO levels without changing triplet energyUniversal host for RGB and white PhOLEDs rsc.org
SP-NaphSFX core with dimethoxyphenylnaphthylamine subunitsEnhanced conductivity and charge transportHole-Transporting Material (HTM) for Perovskite Solar Cells rsc.org
SP-SMePartial replacement of methoxy (B1213986) groups with methylsulfanyl groupsIncreased interaction with perovskite, suitable HOMO levelDopant-free HTM for Perovskite Solar Cells rsc.org

This ability to precisely control the optoelectronic properties through rational chemical design makes SFX-based polymers highly adaptable materials for a wide range of electronic and photonic devices. ucl.ac.uk

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies and Synthetic Methodologies

The functionalization of the 2,7-Dibromospiro[fluorene-9,9'-xanthene] core is a key area for future research, aiming to fine-tune its electronic and physical properties for specific applications. The bromine atoms at the 2 and 7 positions of the fluorene (B118485) moiety serve as reactive handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Future derivatization strategies are expected to focus on:

Suzuki and Stille Coupling Reactions: These palladium-catalyzed reactions will continue to be instrumental in attaching aryl, heteroaryl, and vinyl groups. This allows for the extension of the π-conjugated system, which can be used to modulate the HOMO/LUMO energy levels and enhance charge transport properties for applications in organic electronics.

Buchwald-Hartwig Amination: This reaction is crucial for synthesizing hole-transporting materials by introducing arylamine moieties. rsc.org Future work will likely explore the use of diverse and complex amine derivatives to improve charge mobility and device stability in perovskite solar cells and organic light-emitting diodes (OLEDs). rsc.org

Sonogashira Coupling: The introduction of alkyne linkers via Sonogashira coupling can lead to rigid, linear structures with interesting photophysical properties, potentially for applications in nonlinear optics or as molecular wires.

One-Pot Synthesis: Developing more efficient, one-pot synthetic routes for SFX derivatives is a continuing goal. researchgate.net This approach simplifies the preparation process, reduces waste, and can make these materials more accessible for a broader range of applications. researchgate.net

A significant area of exploration will be the synthesis of asymmetric derivatives, where different functional groups are introduced at the 2 and 7 positions. This can lead to materials with unique dipolar properties, which are of interest for applications in nonlinear optics and as emitters in OLEDs.

Derivatization StrategyReagents/CatalystsResulting FunctionalizationPotential Applications
Suzuki CouplingPalladium catalyst, boronic acids/estersAryl or heteroaryl groupsOLEDs, OPVs, OFETs
Ullmann ReactionCopper catalyst, amines/phenolsArylamine or aryloxy groupsHole-transporting materials
Sonogashira CouplingPalladium/copper catalyst, terminal alkynesAlkynyl groupsMolecular wires, nonlinear optics
Bromination/AcetylationNBS, Acetyl chlorideFurther halogenation or acylationIntermediate for further synthesis

Advanced Characterization Techniques for Structure-Function Elucidation

A deeper understanding of the relationship between the molecular structure of 2,7-Dibromospiro[fluorene-9,9'-xanthene] derivatives and their functional properties is critical for rational material design. While standard techniques like NMR and mass spectrometry are essential for confirming chemical structures, advanced characterization methods are needed to probe their complex behaviors.

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This technique provides precise information about the molecular geometry, including bond lengths, bond angles, and intermolecular packing in the solid state. This is crucial for understanding how molecular arrangement affects charge transport and solid-state emission properties. For instance, analysis has revealed that the spiro-fused fluorene and xanthene moieties are perpendicular to each other. jst.go.jp

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of new derivatives, which is essential for designing efficient electronic devices by ensuring proper energy level alignment with other materials in the device stack.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are powerful tools for predicting the electronic structure, absorption, and emission spectra of molecules before they are synthesized. rsc.org DFT calculations can provide insights into the distribution of molecular orbitals and help to rationalize observed experimental trends, guiding the design of new materials with desired properties. rsc.org

Transient Absorption Spectroscopy: This technique can be used to study the dynamics of excited states, providing information about processes such as intersystem crossing, charge transfer, and exciton (B1674681) lifetimes. This is particularly important for understanding the performance of materials in OLEDs and solar cells.

By combining these advanced experimental and theoretical techniques, researchers can build comprehensive models that link molecular design to material performance, accelerating the development of next-generation organic electronic materials.

Multi-Stimuli Responsive Materials Based on SFX Architectures

The rigid, three-dimensional spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) architecture provides a stable scaffold for the development of "smart" materials that can change their properties in response to external stimuli. These multi-stimuli responsive materials are of great interest for applications in sensing, switching, and data storage.

An emerging area of research is the incorporation of photochromic, acidochromic, or mechanochromic units into the SFX framework. For example, a fluorescent molecular switch based on a spiropyran-functionalized SFX derivative has been developed. rsc.org This material exhibits reversible changes in its fluorescence emission in response to multiple stimuli, including light, acid/base, and heat, both in solution and in the solid state. rsc.org The orthogonal arrangement of the fluorene and xanthene units in the SFX core helps to create free volume, which facilitates the isomerization process in the solid state. rsc.org

Future research directions in this area include:

Developing new chromic derivatives: Exploring a wider range of stimuli-responsive moieties to append to the SFX core to create materials that respond to other stimuli such as ions, specific molecules, or electrical potential.

Fine-tuning the responsive properties: Modifying the electronic properties of the SFX core and the attached responsive units to control the color, intensity, and switching speed of the material's response.

Fabricating responsive devices: Integrating these materials into devices such as optical switches, chemical sensors, and rewritable data storage media.

The development of SFX-based multi-stimuli responsive materials is a promising avenue for creating functional materials with dynamic and controllable properties.

Integration of 2,7-Dibromospiro[fluorene-9,9'-xanthene] into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, such as the processability and tunable electronic properties of organic semiconductors and the high charge carrier mobility and stability of inorganic materials. 2,7-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives are excellent candidates for the organic component in such hybrid systems, particularly in the field of photovoltaics.

A major application that has already seen significant research is the use of SFX derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). nih.gov The SFX core provides a rigid, 3D structure that helps to prevent aggregation and improve the morphological stability of the HTM layer. nih.gov The bromo-functional groups allow for the straightforward synthesis of derivatives with tailored HOMO levels to ensure efficient hole extraction from the perovskite layer. nih.gov

Future research in this area will focus on:

Designing novel SFX-based HTMs: Synthesizing new derivatives with improved charge mobility, better energy level alignment with new perovskite formulations, and enhanced stability to moisture and heat. rsc.org

Exploring SFX in other hybrid devices: Investigating the use of SFX derivatives in other hybrid systems, such as quantum dot-based LEDs (QLEDs), where they could function as charge transport or host materials.

Surface functionalization of inorganic nanoparticles: Grafting SFX derivatives onto the surface of inorganic nanoparticles (e.g., TiO2, ZnO, quantum dots) to improve their dispersibility in organic matrices and to facilitate charge transfer between the organic and inorganic components.

SFX-based polyoxometalate hybrids: Theoretical studies on the electronic properties and absorption spectra of hybrids formed between SFX derivatives and polyoxometalates suggest potential for new functional materials. jst.go.jp

The integration of 2,7-Dibromospiro[fluorene-9,9'-xanthene] into hybrid organic-inorganic systems offers a powerful strategy for developing high-performance and stable electronic and optoelectronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.